

# Technical Support Center: Minimizing Potash Losses in Carnallite Processing

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## Compound of Interest

Compound Name: Carnallite

Cat. No.: B072600

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize potash (KCl) losses during **carnallite** ( $\text{KCl} \cdot \text{MgCl}_2 \cdot 6\text{H}_2\text{O}$ ) processing.

## Frequently Asked Questions (FAQs)

Q1: What are the main causes of potash loss during **carnallite** processing?

A1: The primary causes of potash (KCl) loss include:

- Incomplete **Carnallite** Decomposition: If not enough water is used, **carnallite** will not fully decompose, leading to KCl remaining in the tailings during subsequent flotation.[\[1\]](#)
- Excessive Dissolution of KCl: The addition of too much water during decomposition can lead to the dissolution of the desired KCl product.[\[1\]](#)
- Entrainment in Brine: A significant portion of potash, often around 9-9.8%, can be lost as it dissolves in the brine during the decomposition leach stage.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Issues with Insoluble Slimes: Insoluble slimes can interfere with the flotation process, leading to potash losses. These slimes can be removed through mechanical desliming or flotation desliming.[\[2\]](#)
- Suboptimal Flotation Conditions: Incorrect reagent dosages, pH, or pulp density can lead to inefficient separation of KCl from other salts like halite (NaCl).

Q2: What are the primary methods for processing **carnallite** ore?

A2: The two main industrial methods for processing **carnallite** ore are cold leaching and hot leaching. Cold leaching is typically carried out at temperatures between 20-25°C.[5]

Q3: How does the concentration of Magnesium Chloride ( $\text{MgCl}_2$ ) affect the process?

A3: The concentration of  $\text{MgCl}_2$  in the mother liquor is a critical parameter. A higher  $\text{MgCl}_2$  concentration can reduce the decomposition rate of **carnallite**, which in turn lowers the supersaturation of KCl and can lead to the formation of larger KCl crystals. It is also important to keep the decomposition liquor below 90% saturation in  $\text{MgCl}_2$  to prevent the reprecipitation of **carnallite**.

Q4: What is the role of flotation in **carnallite** processing?

A4: Flotation is a key step to separate KCl from other minerals, primarily halite ( $\text{NaCl}$ ) and insoluble slimes. This process uses chemical reagents to make the surface of either the KCl or the impurities hydrophobic, allowing them to be separated by froth flotation.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low KCl Recovery in Flotation	Incomplete carnallite decomposition.	Ensure the correct solid-to-liquid ratio is used during decomposition. An optimal ratio is 2:1.1 for full decomposition. <a href="#">[6]</a> Increase the reaction time to at least 30 minutes. <a href="#">[6]</a>
Excessive KCl dissolution.	Reduce the amount of water used for decomposition. A general guideline is approximately 200 kg of fresh water per metric ton of 43% carnallite ore. <a href="#">[2]</a>	
Interference from insoluble slimes.	Implement a desliming step before flotation, either through mechanical scrubbing and hydroclassification or by using insoluble slimes flotation. <a href="#">[2]</a>	
Incorrect reagent dosage.	Optimize the dosage of collectors, depressants, and frothers. Refer to the reagent tables below for typical ranges.	
High NaCl Content in Final Product	Inefficient flotation separation.	Adjust the dosage of the NaCl collector in a reverse flotation process. For example, with Armoflot 619, a dosage of 200 g/t can achieve a low NaCl grade.
Entrainment of fine halite in the froth.	A final water wash of the recleaner concentrate can help remove fine NaCl. <a href="#">[3]</a>	
Poor Crystallization of KCl	Supersaturation issues.	Control the MgCl <sub>2</sub> concentration in the mother

liquor. Higher concentrations can lead to larger, more easily recoverable crystals.

Aggregation of KCl and NaCl crystals.

Consider using additives like polyethylene glycol (PEG) to reduce crystal aggregation and improve separation.

Reprecipitation of Carnallite

High  $\text{MgCl}_2$  saturation in the decomposition liquor.

Maintain the decomposition liquor at below 90% saturation in  $\text{MgCl}_2$ .

## Quantitative Data Tables

Table 1: Operational Parameters for **Carnallite** Decomposition

Parameter	Cold Leaching	Hot Leaching	Source
Temperature	20-25°C	Typically above ambient, but specific optimal temperatures vary.	[5]
Solid:Liquid Ratio	2:1.1 (for full decomposition)	Varies with process	[6]
Reaction Time	30 minutes (for maximum decomposition)	Varies with process	[6]
Water Addition	~200 kg/metric ton of 43% carnallite ore	Varies with process	[2]
Typical Potash Loss to Brine	~9%	Can be higher or lower depending on conditions	[2]

Table 2: Reagents for **Carnallite** Flotation

Reagent Type	Example Reagent	Purpose	Typical Dosage	Source
Flocculant (for slimes)	Superfloc 127	Flocculates insoluble slimes for removal or depression.	0.1 kg/ton	[3]
Collector (for slimes)	Aeropromoter 870	Used in insoluble slimes flotation to collect the slimes.	0.2 kg/ton	[2]
Depressant (for slimes)	MRL-201 (guar gum)	Blinds residual slimes to prevent interference in potash flotation.	0.1 kg/ton	[2]
Collector (for Potash)	Armeen TD (primary aliphatic tallow amine)	Makes KCl hydrophobic for direct flotation.	0.1 kg/ton	[2]
Collector (for Halite - Reverse Flotation)	Armoflot 619	Makes NaCl hydrophobic for removal in reverse flotation.	150-200 g/ton	
Frother	Hexanol	Creates a stable froth for collection of hydrophobic particles.	As needed	[2]

## Experimental Protocols

### Protocol 1: Cold Decomposition of Carnallite

Objective: To decompose **carnallite** ore to liberate potassium chloride with minimal dissolution loss.

#### Materials:

- **Carnallite** ore
- Deionized water
- Reaction vessel (e.g., 2000 ml beaker)
- Stirrer with agitator
- Constant temperature water bath
- Vacuum filtration apparatus
- Drying oven
- Electronic balance

#### Procedure:

- Preparation: Crush the **carnallite** ore to ensure the release of the mineral.
- Reaction Setup: Place the reaction vessel in a constant temperature water bath set to 25°C.
- Decomposition:
  - Add a known weight of crushed **carnallite** ore to the reaction vessel.
  - Add deionized water to achieve a solid-to-liquid ratio of 2:1.1.
  - Begin agitation at a speed of 500 rpm.
  - Maintain the reaction for 30 minutes.[\[6\]](#)[\[7\]](#)
- Separation: After 30 minutes, cease agitation and immediately separate the solid and liquid phases by vacuum filtration.
- Washing: Wash the solid precipitate with a minimal amount of cold water to remove entrained brine. This step can increase the KCl content to 95%.[\[6\]](#)

- **Drying:** Dry the solid product in an oven at 100°C until a constant weight is achieved.
- **Analysis:** Analyze the solid product for KCl content and calculate the degree of **carnallite** decomposition.

## Protocol 2: Laboratory-Scale Potash Flotation (Direct Flotation)

Objective: To separate KCl from a decomposed **carnallite** slurry.

Materials:

- Decomposed **carnallite** slurry (from Protocol 1)
- Saturated equilibrium brine
- Flotation cell (e.g., Fagergren laboratory flotation cell)
- MRL-201 (guar gum) solution
- Armeen TD (amine collector)
- Flotation oil (e.g., Barrett's 634)
- Hexanol (frother)

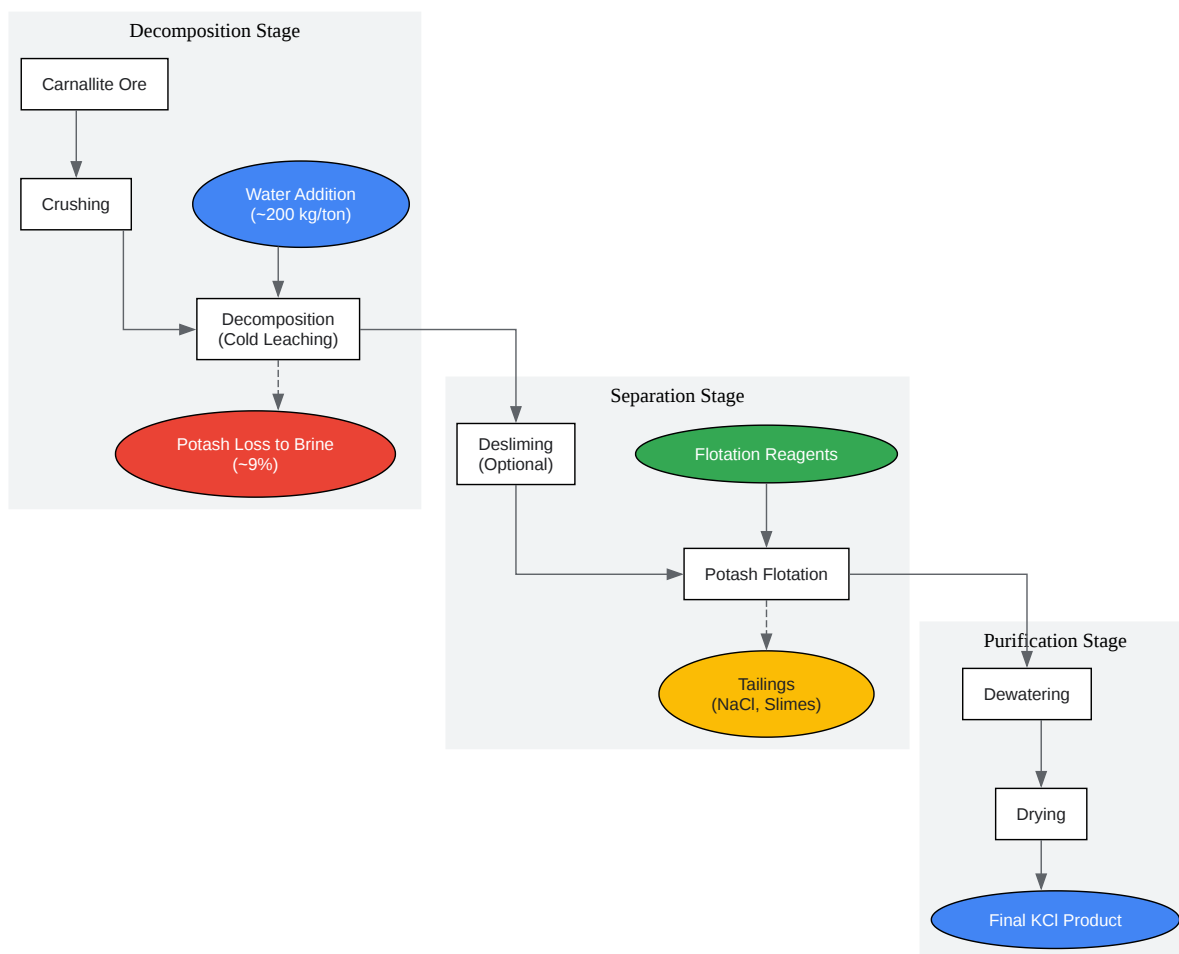
Procedure:

- **Pulp Preparation:**
  - Take a known volume of the decomposed **carnallite** slurry and dilute it with saturated equilibrium brine to a pulp density of approximately 27% solids.
- **Conditioning:**
  - Transfer the pulp to the flotation cell.
  - Condition the pulp with MRL-201 insoluble slimes blinder (0.1 kg/ton ) for 2 minutes.

- Add the amine collector (0.1 kg/ton ) and flotation oil and condition for an additional 2 minutes.[\[2\]](#)
- Flotation:
  - Add a drop of frother (e.g., hexanol).
  - Introduce air to the cell and collect the potash rougher concentrate for 1.5 minutes.
- Cleaning:
  - The collected rougher concentrate can be further upgraded in cleaner and recleaner flotation stages without additional reagents to improve the final product grade.
- Product Handling:
  - Filter and dry the final concentrate.
  - Analyze the concentrate for  $K_2O$  grade and calculate the recovery.

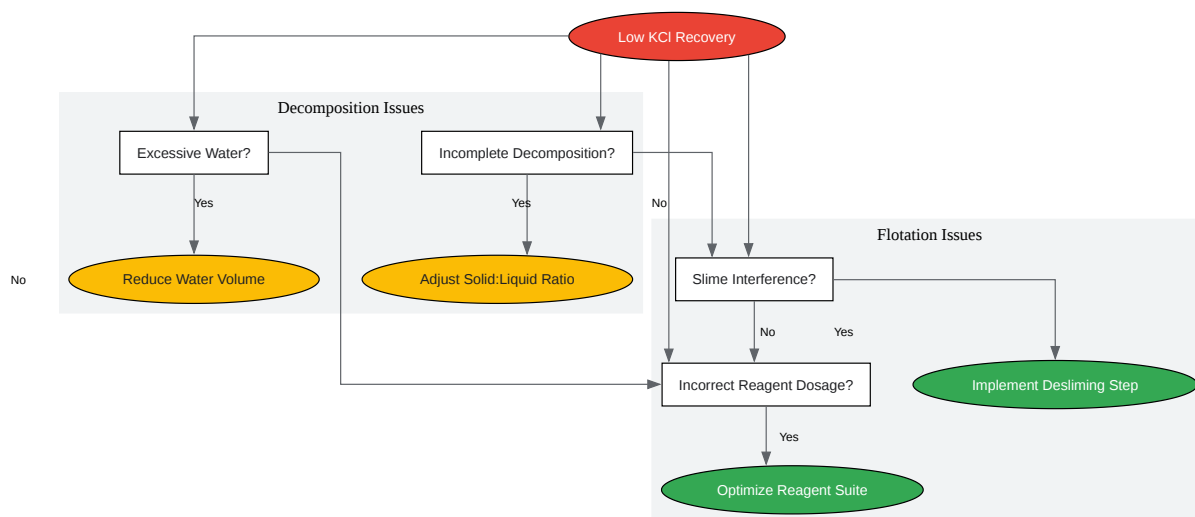
## Visualizations





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Caption: Experimental workflow for **carnallite** processing.



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Caption: Troubleshooting logic for low KCl recovery.

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